Lenalidomide-PEG1-azide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

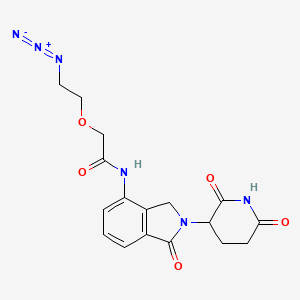

Structure

3D Structure

特性

IUPAC Name |

2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5/c18-22-19-6-7-28-9-15(25)20-12-3-1-2-10-11(12)8-23(17(10)27)13-4-5-14(24)21-16(13)26/h1-3,13H,4-9H2,(H,20,25)(H,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIQROQPJRHRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lenalidomide-PEG1-azide for Researchers, Scientists, and Drug Development Professionals

An essential tool in the targeted protein degradation toolbox, Lenalidomide-PEG1-azide is a functionalized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, mechanism of action, and applications in drug discovery and development.

This compound is a molecule that incorporates the immunomodulatory drug Lenalidomide (B1683929), a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group. The Lenalidomide moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. The terminal azide enables the straightforward conjugation of this E3 ligase-recruiting element to a target protein ligand via "click chemistry," a highly efficient and bioorthogonal reaction. This modular nature makes this compound a valuable reagent for the rapid and efficient generation of PROTAC libraries for targeted protein degradation studies.[1]

Core Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₇H₂₀N₆O₄ | |

| Molecular Weight | 372.39 g/mol | |

| Purity | ≥95% (typically analyzed by HPLC) | |

| CAS Number | 2399455-45-7 | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at -20°C for long-term stability. Can be stored at -80°C for up to 6 months and at -20°C for up to 1 month in solution. | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Mechanism of Action in Targeted Protein Degradation

Lenalidomide itself functions as a "molecular glue," inducing the proximity of neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2] In the context of a PROTAC, this compound harnesses this inherent activity.

A PROTAC synthesized using this compound is a bifunctional molecule. One end, the Lenalidomide moiety, binds to CRBN. The other end, a ligand for a protein of interest (POI), binds to the target protein. The PEG linker connecting these two ends provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.

The formation of this ternary complex is a critical step in the PROTAC mechanism of action. Once the POI is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.

Experimental Protocols

The azide functionality of this compound allows for its conjugation to a target protein ligand containing a terminal alkyne or a strained cyclooctyne (B158145) through click chemistry. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Proposed Synthesis of this compound

Reaction: Acylation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1-one (Lenalidomide) with 2-(2-azidoethoxy)acetic acid.

Materials:

-

Lenalidomide

-

2-(2-azidoethoxy)acetic acid

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve Lenalidomide and 2-(2-azidoethoxy)acetic acid in anhydrous DMF.

-

Add HOBt and HATU to the reaction mixture.

-

Add DIPEA dropwise while stirring.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which may need to be removed from the final product, especially for cellular applications.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., TBTA or THPTA)

-

Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)

Procedure:

-

Dissolve this compound and the alkyne-functionalized ligand in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate.

-

Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, the product can be purified by preparative HPLC.

PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, making it highly suitable for biological applications as it avoids cellular toxicity associated with copper. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound

-

Strained cyclooctyne-functionalized target protein ligand (e.g., DBCO-ligand)

-

Biocompatible solvent (e.g., DMSO or PBS/DMSO co-solvent)

Procedure:

-

Dissolve this compound and the strained cyclooctyne-functionalized ligand in the chosen solvent.

-

Mix the solutions and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific cyclooctyne.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the PROTAC can be purified by preparative HPLC.

Safety and Handling

Lenalidomide is a thalidomide (B1683933) analogue and is teratogenic. Therefore, this compound should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Lenalidomide-PEG1-azide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Application of Lenalidomide-PEG1-azide.

Introduction

This compound is a specialized chemical probe and building block integral to the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the potent immunomodulatory agent lenalidomide (B1683929), which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a single polyethylene (B3416737) glycol (PEG1) linker to a terminal azide (B81097) group. This azide functionality allows for its straightforward conjugation to a target protein ligand through "click chemistry," facilitating the creation of heterobifunctional degraders. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in contemporary drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a derivative of lenalidomide, functionalized to enable its use in bioconjugation. The core structure comprises the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline moiety of lenalidomide, which is essential for its binding to Cereblon.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₆O₄ | [1] |

| Molecular Weight | 372.39 g/mol | [1] |

| CAS Number | 2399455-45-7 | [1] |

| Appearance | Solid | MedChemExpress |

| Purity | ≥95% | [1] |

| Solubility | DMSO: 100 mg/mL (258.83 mM) | MedChemExpress |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | MedChemExpress |

Mechanism of Action

The biological activity of this compound is derived from its lenalidomide component, which hijacks the activity of the Cereblon E3 ubiquitin ligase complex.

Hijacking the Ubiquitin-Proteasome System

Lenalidomide and its analogues function as "molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. These transcription factors are crucial for the survival of malignant plasma cells in multiple myeloma. By inducing their degradation, lenalidomide exerts its potent anti-neoplastic and immunomodulatory effects. In the context of a PROTAC, the this compound moiety serves to bring the entire E3 ligase machinery into close proximity with a target protein of interest, leading to the target's ubiquitination and degradation.

PROTAC Mechanism of Action

Experimental Protocols

Key Experiment: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).

-

Prepare a catalyst premix by combining CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 50 mM in water) in a 1:5 molar ratio. Let this solution stand for 1-2 minutes.

-

To the solution from step 1, add the Sodium Ascorbate stock solution to a final concentration of 5 mM.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 0.10 mM.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be quenched by adding EDTA to chelate the copper, followed by standard purification procedures such as reverse-phase HPLC.[2]

Key Experiment: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is advantageous for biological systems as it does not require a cytotoxic copper catalyst.[3]

Materials:

-

This compound

-

DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) functionalized target protein ligand

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)

-

Organic co-solvent (if needed for solubility, e.g., DMSO)

Procedure:

-

Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO-functionalized target protein ligand in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.

-

Mix the solutions of the azide and the DBCO-functionalized ligand.

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

-

Monitor the reaction progress by analytical techniques such as LC-MS.

-

Purify the resulting PROTAC using methods like reverse-phase HPLC.[4]

PROTAC Synthesis Workflow

Conclusion

This compound is a critical tool for the rational design and synthesis of PROTACs. Its well-defined structure, characterized physicochemical properties, and the robust reactivity of its terminal azide group make it an invaluable component in the development of novel therapeutics based on targeted protein degradation. The provided protocols offer a solid foundation for researchers to utilize this reagent effectively in their drug discovery endeavors.

References

The Core Mechanism of Lenalidomide-PEG1-Azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of lenalidomide (B1683929) and its functionalized counterpart, lenalidomide-PEG1-azide. It provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of these compounds, with a particular focus on their role in targeted protein degradation.

Introduction: Lenalidomide and the Dawn of Molecular Glues

Lenalidomide, a thalidomide (B1683933) analog, is an immunomodulatory imide drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2] The discovery of its mechanism of action heralded a new era in drug development, establishing the concept of "molecular glues" – small molecules that induce or stabilize protein-protein interactions. This compound is a derivative of lenalidomide designed for applications in Proteolysis Targeting Chimera (PROTAC) technology, serving as a versatile E3 ligase-recruiting moiety.[3]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The primary molecular target of lenalidomide is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, forming CRL4^CRBN^.[4] Lenalidomide binds to a specific pocket in CRBN, altering its substrate specificity. This "hijacking" of the E3 ligase complex leads to the recruitment of novel proteins, termed "neosubstrates," which are subsequently polyubiquitinated and targeted for degradation by the 26S proteasome.[][6]

This targeted protein degradation is the linchpin of lenalidomide's therapeutic effects. The PEG1-azide modification on lenalidomide does not interfere with this core mechanism but rather provides a chemical handle for conjugation to other molecules, enabling the creation of bifunctional PROTACs that can target specific proteins for degradation.[3]

Key Neosubstrates and Their Downstream Consequences

The therapeutic efficacy of lenalidomide is attributed to the degradation of several key neosubstrates:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are essential for the survival of multiple myeloma cells.[4][7] Their degradation leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, two critical oncoproteins in multiple myeloma, resulting in cell cycle arrest and apoptosis.[8] The degradation of IKZF1 also plays a role in the immunomodulatory effects of lenalidomide by influencing macrophage polarization and enhancing the expression of NK cell-activating ligands.[9][10]

-

Casein Kinase 1 Alpha (CK1α): The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion of chromosome 5q.[]

-

GATA Binding Protein 1 (GATA1): The degradation of IKZF1 leads to the subsequent downregulation of its binding partner, GATA1. This disrupts megakaryopoiesis and can explain the thrombocytopenia observed as a side effect of lenalidomide treatment.[11]

Quantitative Data: Binding Affinities and Degradation Efficiencies

The interaction between lenalidomide and CRBN, and the subsequent degradation of neosubstrates, have been quantitatively characterized using various biophysical and cellular assays.

| Compound | Target | Assay | K (Binding Affinity) | Reference |

| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | [2] |

| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration | 177.80 nM | [12] |

| Pomalidomide | hsDDB1-hsCRBN | Competitive Titration | 156.60 nM | [12] |

| Thalidomide | hsDDB1-hsCRBN | Competitive Titration | 249.20 nM | [12] |

| Compound | Neosubstrate | Cell Line | Assay | ED (Degradation Potency) | Reference |

| Lenalidomide | IKZF1-luciferase | H929 | Luciferase Assay | 10.2 nM | [13] |

| Pomalidomide | IKZF1-luciferase | H929 | Luciferase Assay | 4.9 nM | [13] |

| Thalidomide | IKZF1-luciferase | H929 | Luciferase Assay | 4795 nM | [13] |

Signaling Pathways

The degradation of neosubstrates by lenalidomide triggers a cascade of downstream signaling events that ultimately lead to its therapeutic effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The IKZF1-IRF4/IRF5 Axis Controls Polarization of Myeloma-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The PEG1 Linker in Lenalidomide-PEG1-azide: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core components and applications of Lenalidomide-PEG1-azide, a crucial building block in the development of targeted protein degraders. We will delve into the mechanism of action of its constituent parts, the strategic role of the PEG1 linker, and provide representative experimental protocols for its application in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Deconstructing this compound

This compound is a heterobifunctional molecule designed for the modular synthesis of PROTACs. It incorporates three key moieties: the E3 ligase ligand (Lenalidomide), a flexible spacer (PEG1), and a reactive handle for conjugation (azide).

-

Lenalidomide: An immunomodulatory drug that functions as a molecular glue.[1] It binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 ubiquitin ligase complex.[2][3] This binding event recruits neosubstrates, such as the lymphoid transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] In the context of PROTACs, Lenalidomide serves to hijack the CRBN E3 ligase machinery to degrade a target protein of interest.

-

PEG1 Linker: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. PEG linkers are widely used in drug development to improve the solubility, stability, and pharmacokinetic properties of molecules.[4] In PROTACs, the linker's length and composition are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The PEG1 linker, consisting of a single ethylene (B1197577) glycol unit, provides a degree of flexibility and hydrophilicity to the resulting PROTAC molecule.[5]

-

Azide (B81097) Group: A chemical moiety that serves as a reactive handle for "click chemistry."[6] The azide group can readily and specifically react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) derivative in a strain-promoted azide-alkyne cycloaddition (SPAAC).[6] This allows for the efficient and specific conjugation of the this compound moiety to a ligand that targets a protein of interest.

The combination of these three components in a single molecule provides a versatile tool for the rapid and modular synthesis of potent and selective protein degraders.

Physicochemical and Biological Properties

While specific experimental data for the unconjugated this compound is not extensively published, its properties can be inferred from its constituent parts and data from similar molecules.

| Property | Description |

| Molecular Formula | C₁₇H₂₀N₆O₄ |

| Molecular Weight | 372.39 g/mol |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. The PEG1 moiety may confer some limited aqueous solubility. Lenalidomide itself is more soluble in organic solvents and low pH solutions.[7] |

| Biological Activity | As a standalone molecule, it is a functionalized cereblon ligand. Its primary utility is as a building block for PROTAC synthesis. Once conjugated to a target protein ligand, the resulting PROTAC can induce the degradation of the target protein. |

| Reactivity | The terminal azide group is highly reactive towards alkynes and strained alkynes, enabling efficient bioconjugation via click chemistry.[6] |

Signaling Pathway and Experimental Workflow

The overarching goal of using this compound is to create a PROTAC that induces the degradation of a specific protein of interest (POI). The mechanism of action and a typical experimental workflow are outlined below.

Signaling Pathway of a Lenalidomide-Based PROTAC

The following diagram illustrates the mechanism by which a PROTAC synthesized from this compound induces the degradation of a target protein.

Caption: Mechanism of action of a Lenalidomide-based PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow, from the synthesis of a PROTAC using this compound to the evaluation of its protein degradation activity.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its protein degradation activity. These are generalized protocols and may require optimization for specific target ligands and cell lines.

Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to conjugate this compound with an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)

-

Solvent (e.g., DMSO, t-BuOH/water mixture)

-

Deionized water

-

HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the alkyne-functionalized target ligand in a suitable solvent (e.g., DMSO).

-

Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M).

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-functionalized target ligand (1.0 equivalent).

-

Add this compound (1.05-1.2 equivalents).

-

Add the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Add CuSO₄·5H₂O (0.1 equivalents).

-

Add sodium ascorbate (0.2-0.5 equivalents) to initiate the reaction.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

-

-

Purification and Characterization:

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and filter.

-

Purify the crude product by preparative HPLC.

-

Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

-

Protocol for Cellular Protein Degradation Assay (Western Blot)

This protocol is for determining the degradation of a target protein in cells treated with the synthesized PROTAC. This allows for the calculation of key parameters such as DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).[8]

Materials:

-

Cell line expressing the target protein of interest

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be from 1 nM to 10 µM.

-

Treat the cells with the different concentrations of the PROTAC or with DMSO as a vehicle control.

-

Incubate the cells for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Quantitative Data: A Representative Example

| Parameter | Value | Method |

| Target Protein | BRD4 | - |

| E3 Ligase | CRBN | - |

| DC₅₀ | pM range | Western Blot in cancer cell lines |

| Dₘₐₓ | >90% | Western Blot in cancer cell lines |

| Binding Affinity (to CRBN) | Varies | Biophysical assays (e.g., ITC, SPR) |

| Binding Affinity (to BRD4) | Varies | Biophysical assays (e.g., ITC, SPR) |

Note: The data presented is illustrative and based on published results for potent Lenalidomide-based BRD4 degraders.[9] Actual values for a PROTAC synthesized using this compound will depend on the specific target ligand and the overall structure of the molecule.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its modular design, incorporating a potent E3 ligase ligand, a beneficial PEG linker, and a reactive handle for click chemistry, facilitates the rapid synthesis and optimization of novel PROTACs. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage this important building block in the development of the next generation of protein-degrading therapeutics.

References

- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Azide Group in Lenalidomide-PEG1-Azide: A Technical Guide to its Function in Click Chemistry for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the azide (B81097) functional group in Lenalidomide-PEG1-azide, a critical reagent in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the core principles of click chemistry, the specific role of the azide moiety in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and the underlying mechanism of action of the parent compound, lenalidomide (B1683929). This guide includes detailed experimental protocols, quantitative data presented in tabular format for easy comparison, and visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Convergence of Lenalidomide and Click Chemistry

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug with a well-established clinical profile in treating hematological malignancies such as multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation capability has made lenalidomide a valuable component in the development of PROTACs.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate proteins of interest. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (like lenalidomide), and a linker connecting the two. The efficient and specific synthesis of these complex molecules is paramount, and this is where "click chemistry" has become indispensable.

This compound is a derivative of lenalidomide that incorporates a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide group (-N3). This azide group is not just a chemical modification; it is a highly specific functional handle designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. This guide will focus on the pivotal role of this azide group in enabling the construction of lenalidomide-based PROTACs and other conjugates through the CuAAC reaction.

The Azide Functional Group and its Role in Click Chemistry

The azide group is a cornerstone of click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is largely inert to biological molecules and most common reaction conditions, making it an ideal bioorthogonal ligation partner. Its primary role in this context is to participate in the Huisgen 1,3-dipolar cycloaddition with an alkyne. While this reaction can occur thermally, the copper(I)-catalyzed version (CuAAC) is far more rapid and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.

The resulting triazole ring is a highly stable, aromatic linkage that is not susceptible to enzymatic cleavage, making it an ideal covalent linker for in vivo applications.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle:

-

Formation of Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide intermediate. This step is often facilitated by a base.

-

Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.

Lenalidomide's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

To appreciate the utility of this compound in drug development, it is crucial to understand the biological activity of the lenalidomide moiety. Lenalidomide acts as a "molecular glue," redirecting the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.

Downstream Signaling of Neosubstrate Degradation

Upon binding of lenalidomide to CRBN, the complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. Key neosubstrates with therapeutic relevance in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).

The degradation of IKZF1 and IKZF3 leads to two major downstream effects:

-

Anti-proliferative effects in multiple myeloma cells: IKZF1 and IKZF3 are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.

-

Immunomodulatory effects: In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene. Their degradation by lenalidomide leads to increased IL-2 production, which in turn stimulates T cell proliferation and enhances the cytotoxic activity of Natural Killer (NK) cells against tumor cells.

The degradation of CK1α is particularly relevant in myelodysplastic syndromes (MDS) with a deletion on chromosome 5q.

Below is a diagram illustrating the signaling pathway of lenalidomide-induced degradation of IKZF1/3.

Caption: Lenalidomide's mechanism of action.

Experimental Protocols and Data

The following sections provide detailed methodologies for the use of this compound in click chemistry reactions.

Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-butanol, and deionized water

-

Analytical tools: LC-MS, HPLC, NMR

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation of Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Alkyne-functionalized molecule: 10 mM in DMSO.

-

Copper(II) sulfate: 20 mM in deionized water.

-

THPTA ligand: 50 mM in deionized water.

-

Sodium ascorbate: 100 mM in deionized water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound solution (1.1 equivalents) and the alkyne-functionalized molecule solution (1.0 equivalent).

-

Add a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO) to achieve a final concentration of 5-10 mM of the limiting reagent.

-

Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.

-

Add the copper(II) sulfate solution to a final concentration of approximately 0.25 mM.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should turn from pale blue to colorless or light yellow.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1 to 16 hours. The reaction progress can be monitored by LC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench with deionized water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Quantitative Data

The efficiency of the CuAAC reaction is generally high, but the final yield is substrate-dependent. The following table summarizes typical reaction parameters.

| Parameter | Recommended Conditions | Notes |

| Solvent | t-BuOH/H₂O (1:1) or DMSO | Co-solvents are often necessary to solubilize all reactants. |

| This compound Concentration | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |

| Alkyne Substrate Concentration | 1.0 equivalent | Typically the limiting reagent. |

| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) is common and convenient. |

| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. |

| Copper Ligand | THPTA or TBTA (1.0 - 1.2 eq. relative to copper) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 16 hours | Monitor progress by TLC or LC-MS. |

| Typical Yield | > 80% | Highly dependent on the specific alkyne substrate and purification method. |

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a valuable building block for the modular synthesis of PROTACs. The azide group allows for the late-stage conjugation of the lenalidomide-linker moiety to a target protein ligand that has been functionalized with a terminal alkyne.

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.

Caption: PROTAC synthesis workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. The azide functional group serves as a highly efficient and specific handle for click chemistry, enabling the modular and robust synthesis of complex molecules such as PROTACs. A thorough understanding of both the principles of click chemistry and the mechanism of action of lenalidomide is essential for the effective utilization of this reagent. This guide provides the foundational knowledge, experimental protocols, and conceptual frameworks to empower scientists to leverage this compound in their research endeavors, ultimately accelerating the development of novel therapeutics.

An In-depth Technical Guide to Lenalidomide-PEG1-azide: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-PEG1-azide is a crucial bifunctional molecule extensively utilized in the field of targeted protein degradation. As a derivative of lenalidomide (B1683929), it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase. The incorporation of a single polyethylene (B3416737) glycol (PEG) unit enhances its solubility and pharmacokinetic properties, while the terminal azide (B81097) group provides a versatile handle for "click chemistry" conjugation. This allows for the straightforward attachment of a ligand for a protein of interest (POI), leading to the formation of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent degradation of target proteins by the proteasome, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering detailed experimental protocols and structured data to aid researchers in its application and development.

Chemical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. While specific experimental data for this molecule is not extensively published, the provided information is a compilation from various suppliers and extrapolated from the properties of its parent compound, lenalidomide.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₆O₄ | |

| Molecular Weight | 372.39 g/mol | |

| Purity | ≥95% (typically analyzed by HPLC) | |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at -20°C for long-term stability. | |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. The PEG linker is expected to improve aqueous solubility compared to lenalidomide. | [1] |

| Stability | Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing agents. Azide compounds can be energetic and should be handled with care, avoiding heat, shock, and friction. |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer of choice.[1]

Synthesis of this compound

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-((2-(2-hydroxyethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Intermediate Alcohol)

-

To a solution of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Add 2-(2-bromoethoxy)ethanol (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the intermediate alcohol.

Step 2: Synthesis of 4-((2-(2-azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)

-

Dissolve the intermediate alcohol (1.0 eq) in anhydrous toluene.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution.

-

Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application in PROTAC Technology

This compound is a key building block in the synthesis of PROTACs. The terminal azide group allows for efficient conjugation with a target protein ligand that has been functionalized with an alkyne group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Experimental Workflow for PROTAC Synthesis

Caption: General workflow for PROTAC synthesis using click chemistry.

Protocol for PROTAC Synthesis via CuAAC:

-

Dissolve this compound (1.0 eq) and the alkyne-functionalized target protein ligand (1.0 eq) in a mixture of DMSO and water.

-

To this solution, add copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Signaling Pathway in PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC synthesized from this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Caption: PROTAC-induced protein degradation pathway.

The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its synthesis, while not formally published in a step-by-step guide, can be reliably achieved through established chemical transformations. The information and protocols provided in this technical guide are intended to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this important molecule in the pursuit of novel therapeutics based on targeted protein degradation. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling azide-containing compounds.

References

A Technical Guide to Lenalidomide-PEG1-azide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lenalidomide-PEG1-azide, a crucial building block in the field of Targeted Protein Degradation (TPD). We will explore its mechanism of action, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols necessary for its application.

Introduction: The Dawn of Targeted Protein Degradation

For decades, drug discovery has focused on inhibiting the function of disease-causing proteins. However, a significant portion of the proteome, including transcription factors and scaffolding proteins, lacks the active sites necessary for traditional inhibitor binding, rendering them "undruggable".[1][2] Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that overcomes this limitation. Instead of merely inhibiting a target protein, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[1][2][3]

PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[5] One of the most successfully exploited E3 ligases in PROTAC development is Cereblon (CRBN).[2][6]

Lenalidomide (B1683929) and Cereblon: A "Molecular Glue"

Lenalidomide, an analog of thalidomide (B1683933), is an immunomodulatory drug (IMiD) approved for treating hematological malignancies like multiple myeloma.[1][7][8] Its mechanism of action was a landmark discovery in TPD. Lenalidomide functions as a "molecular glue," binding directly to the CRBN E3 ligase.[1][9][10] This binding alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment, ubiquitination, and subsequent degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[10][11] This targeted degradation of key cellular proteins is responsible for its therapeutic effects.[1][8][11]

The crystal structure of the human CRBN-DDB1 complex bound to lenalidomide reveals that the drug's glutarimide (B196013) moiety is buried within a hydrophobic pocket of CRBN, while the isoindolinone ring remains exposed to the solvent.[9][10][12] This exposed portion provides a crucial attachment point for linkers, enabling the conversion of a molecular glue into a versatile E3 ligase recruiter for PROTACs.

This compound: A Key Building Block

This compound is a functionalized CRBN ligand specifically designed for PROTAC development.[13] It consists of three key components:

-

The Lenalidomide Core : Serves as the high-affinity ligand for the CRBN E3 ligase.

-

A PEG1 Linker : A short, hydrophilic polyethylene (B3416737) glycol spacer that provides optimal distance and flexibility for ternary complex formation.

-

A Terminal Azide (B81097) Group : A highly versatile chemical handle for conjugation to a POI ligand.[13][14]

The azide group enables efficient and specific covalent bond formation with alkyne-containing molecules via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[13][15] This makes this compound an ideal off-the-shelf reagent for constructing PROTAC libraries.[14]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₀N₆O₄ | [14] |

| Molecular Weight | 372.38 g/mol | [14] |

| CAS Number | 2399455-45-7 | [14] |

| Purity | ≥95% | |

| Storage Conditions | Store at -20°C | |

| Appearance | Solid | [16] |

Crafting a PROTAC: Synthesis and Experimental Workflow

The synthesis of a PROTAC using this compound involves conjugating it to a ligand for a protein of interest that has been functionalized with an alkyne group.

Representative Protocol: PROTAC Synthesis via CuAAC

This protocol provides a general methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Researchers should optimize conditions for their specific POI ligand.

-

Reagent Preparation :

-

Dissolve the alkyne-modified POI ligand (1.0 equivalent) in a suitable solvent mixture, such as DMSO/water or t-BuOH/water.

-

Dissolve this compound (1.1 equivalents) in the same solvent.

-

-

Reaction Setup :

-

To the stirred solution of the POI ligand, add the this compound solution.

-

Add copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1 equivalents) from a freshly prepared aqueous solution.

-

Add sodium ascorbate (B8700270) (e.g., 0.2 equivalents) from a freshly prepared aqueous solution to reduce Cu(II) to the active Cu(I) species.

-

-

Incubation :

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, until the starting materials are consumed (typically 2-12 hours).

-

-

Purification :

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO).

-

Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final PROTAC molecule.

-

-

Verification :

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Biological Evaluation of PROTAC Activity

Once synthesized, the PROTAC's ability to induce the degradation of the target protein must be evaluated. This typically involves cell-based assays to measure the reduction in protein levels.

Representative Protocol: Western Blot for Protein Degradation

-

Cell Seeding and Treatment :

-

Seed a relevant human cell line in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation and SDS-PAGE :

-

Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting :

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imager.

-

Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is defined by several key parameters, which are typically determined from dose-response experiments. While specific data for PROTACs synthesized directly with this compound is proprietary to the developers, the following table outlines the key metrics used to evaluate any lenalidomide-based PROTAC. For context, potent lenalidomide-based degraders often exhibit DC₅₀ values in the low nanomolar range.[17]

| Metric | Description | Typical Assay |

| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry |

| Dₘₐₓ | The maximum percentage of protein degradation achieved by the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry |

| Ternary Complex Kᴅ | The dissociation constant for the binding of the PROTAC to the POI and E3 ligase, indicating the stability of the ternary complex. | Fluorescence Polarization (FP), AlphaScreen, Isothermal Titration Calorimetry (ITC)[18] |

| Cell Viability IC₅₀ | The concentration of the PROTAC that inhibits cell growth by 50%, indicating cytotoxic effects. | MTS, MTT, or CellTiter-Glo Assays |

Conclusion

This compound is a powerful and convenient tool for researchers in the field of targeted protein degradation. By providing a validated, high-affinity Cereblon ligand pre-functionalized for click chemistry, it significantly streamlines the synthesis of novel PROTACs. This enables the rapid exploration of new protein targets and accelerates the development of a new generation of therapeutics aimed at the previously "undruggable" proteome. A thorough understanding of the underlying biology, synthetic chemistry, and bioassay principles outlined in this guide is essential for the successful application of this technology.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]

- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | TargetMol [targetmol.com]

- 17. Discovery of new Lenalidomide derivatives as potent and selective GSPT1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lenalidomide-PEG1-azide in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lenalidomide-PEG1-azide in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data interpretation for researchers engaged in targeted protein degradation.

Introduction to this compound

This compound is a functionalized building block designed for the construction of PROTACs. It incorporates three key components:

-

Lenalidomide (B1683929): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, lenalidomide recruits the cellular ubiquitin-proteasome system.

-

PEG1 Linker: A short polyethylene (B3416737) glycol spacer that provides flexibility and can influence the physicochemical properties of the final PROTAC molecule.

-

Azide Group: A reactive handle for "click chemistry," enabling efficient and specific conjugation to a target protein ligand.

The primary application of this compound is in the synthesis of heterobifunctional PROTACs. These molecules are designed to simultaneously bind to a target protein of interest and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery. The lenalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

PROTAC Synthesis using this compound

This compound can be conjugated to a target protein ligand containing a compatible reactive group, typically an alkyne or a strained cyclooctyne, via click chemistry. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This method is suitable for conjugating this compound to a target ligand functionalized with a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

-

HPLC for purification

Procedure:

-

Dissolve the alkyne-functionalized target ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS and NMR.

This copper-free click chemistry method is ideal for conjugating this compound to target ligands functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound

-

DBCO- or BCN-functionalized target protein ligand

-

Anhydrous DMSO or DMF

-

HPLC for purification

Procedure:

-

Dissolve this compound (1.1 equivalents) in anhydrous DMSO or DMF.

-

Dissolve the DBCO- or BCN-functionalized target ligand (1.0 equivalent) in the same solvent.

-

Mix the two solutions.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, purify the reaction mixture directly by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

Cell-Based Protein Degradation Assay

This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context using Western Blotting.

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with chemiluminescent substrate and capture the signal using an imaging system.

-

Probe the same membrane with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

-

Data Presentation

Quantitative data from PROTAC synthesis and evaluation should be summarized for clarity and comparison. The following tables provide templates with representative data for PROTACs analogous to those synthesized from this compound.

Table 1: Representative Reaction Parameters for PROTAC Synthesis

| Parameter | CuAAC | SPAAC |

| Reactants | Lenalidomide-PEG-azide, Alkyne-ligand | Lenalidomide-PEG-azide, DBCO-ligand |

| Stoichiometry (Azide:Alkyne/DBCO) | 1.1 : 1.0 | 1.1 : 1.0 |

| Catalyst | CuSO₄ (0.1 eq), Na-Ascorbate (0.3 eq) | None |

| Solvent | DMSO/H₂O (1:1) | DMSO |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours | 2 - 12 hours |

| Typical Yield | 40 - 70% | 50 - 80% |

| Purification | Preparative HPLC | Preparative HPLC |

Note: Yields are representative and can vary based on the specific target ligand and reaction scale.

Table 2: Representative Degradation Potency of a BRD4-Targeting PROTAC

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (hours) |

| HEK293 | BRD4 | ~10 | >90 | 24 |

| HeLa | BRD4 | ~15 | >90 | 24 |

| MV4-11 | BRD4 | ~5 | >95 | 18 |

Note: Data is representative for a potent BRD4-degrading PROTAC utilizing a lenalidomide-based E3 ligase ligand. Actual values will vary depending on the specific PROTAC and cell line.

Safety Precautions

Lenalidomide and its derivatives are potent compounds and should be handled with appropriate safety measures.

-

Handling: Use in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store this compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C.

-

Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Application Notes and Protocols: Conjugating Lenalidomide-PEG1-Azide to a Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Lenalidomide-PEG1-azide to a protein ligand. This procedure is critical for the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), which leverage the therapeutic effects of lenalidomide (B1683929) by directing it to specific cellular targets.[1][2][] Lenalidomide is an immunomodulatory agent that functions by binding to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[4][5][6][7] By conjugating lenalidomide to a protein ligand, researchers can create bifunctional molecules that recruit this degradation machinery to a protein of interest, leading to its targeted degradation.

The conjugation strategy outlined here utilizes bioorthogonal click chemistry, a highly efficient and specific method for covalently linking molecules in complex biological environments.[8][9][10][11][12][13][14][15] Specifically, this protocol will focus on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[16][17][18][19] SPAAC is preferred for reactions involving sensitive biomolecules like proteins as it avoids the potential cytotoxicity and protein denaturation associated with the copper catalyst used in the more traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16][17][19]

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. It binds to the cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, such as the Ikaros family zinc finger proteins IKZF1 and IKZF3 in multiple myeloma cells.[4] The degradation of these transcription factors is a key mechanism behind lenalidomide's anti-proliferative and immunomodulatory effects.[4][5][20][21][22]

Caption: Mechanism of Lenalidomide-induced protein degradation.

Experimental Workflow for Conjugation

The overall workflow for conjugating this compound to a protein ligand involves several key steps: preparation of the protein ligand with a strained alkyne, the SPAAC reaction itself, purification of the resulting conjugate, and finally, characterization and analysis of the final product.

References

- 1. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]

- 2. What Protein drug conjugate are being developed? [synapse.patsnap.com]

- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biotech-spain.com [biotech-spain.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]

- 20. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Lenalidomide? [synapse.patsnap.com]

Application Notes and Protocols for Lenalidomide-PEG1-Azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals